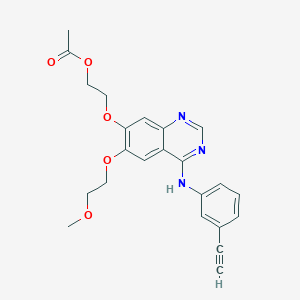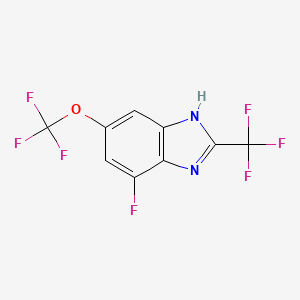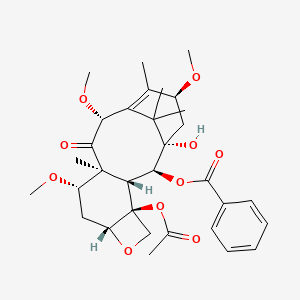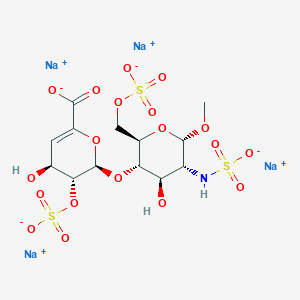
Erlotinib Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erlotinib Acetate is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. The compound is marketed under the trade name Tarceva and works by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the EGFR .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Erlotinib involves the reaction of a compound of formula (II) with a compound of formula (III) in the presence of trifluoroacetic acid and formamidine acetate in an aprotic solvent. The reaction product is then treated with a source of hydrochloric acid in a suitable solvent to yield Erlotinib hydrochloride .
Industrial Production Methods: Industrial production of Erlotinib follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .
化学反応の分析
Types of Reactions: Erlotinib undergoes various chemical reactions, including:
Reduction: While reduction reactions are less common, they can occur under specific conditions.
Substitution: Erlotinib can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include cytochrome P450 enzymes and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed.
Major Products Formed:
Oxidation: Metabolites formed include hydroxylated derivatives.
Reduction: Reduced forms of Erlotinib.
Substitution: Substituted derivatives depending on the nucleophile used
科学的研究の応用
Erlotinib Acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study EGFR inhibition and its effects on cellular signaling pathways.
Biology: Employed in research to understand the role of EGFR in cell proliferation and apoptosis.
Medicine: Extensively used in clinical trials for the treatment of various cancers, including non-small cell lung cancer, pancreatic cancer, and other malignancies such as metastatic colorectal cancer and malignant glioma
作用機序
Erlotinib Acetate works by reversibly inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). It binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Gefitinib: Another EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Afatinib: An irreversible EGFR inhibitor that also targets other members of the ErbB family.
Osimertinib: A third-generation EGFR inhibitor effective against T790M mutation-positive non-small cell lung cancer.
Uniqueness of Erlotinib: Erlotinib is unique in its reversible binding to the EGFR tyrosine kinase, which allows for a different therapeutic profile compared to irreversible inhibitors like Afatinib. Its effectiveness in treating a variety of cancers and its role in combination therapies make it a valuable compound in oncology .
特性
分子式 |
C23H23N3O5 |
|---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethyl acetate |
InChI |
InChI=1S/C23H23N3O5/c1-4-17-6-5-7-18(12-17)26-23-19-13-21(30-9-8-28-3)22(14-20(19)24-15-25-23)31-11-10-29-16(2)27/h1,5-7,12-15H,8-11H2,2-3H3,(H,24,25,26) |
InChIキー |
TZHTWWZUWBDHPB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)




![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)

![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)

